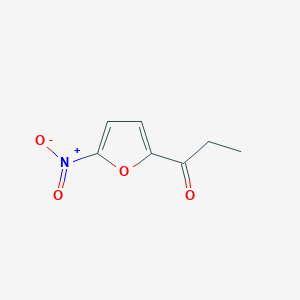

1-(5-Nitrofuran-2-yl)propan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

5456-76-8 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

1-(5-nitrofuran-2-yl)propan-1-one |

InChI |

InChI=1S/C7H7NO4/c1-2-5(9)6-3-4-7(12-6)8(10)11/h3-4H,2H2,1H3 |

InChI Key |

NRWHTLRPNZTGJQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Canonical SMILES |

CCC(=O)C1=CC=C(O1)[N+](=O)[O-] |

Other CAS No. |

5456-76-8 |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Nitrofuran 2 Yl Propan 1 One

Retrosynthetic Analysis of 1-(5-Nitrofuran-2-yl)propan-1-one

A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The primary disconnections involve the C-N bond of the nitro group and the C-C bond of the propanoyl group attached to the furan (B31954) ring. This leads to two key precursors: 2-propionylfuran (B1265680) and a nitrating agent. The 2-propionylfuran itself can be disconnected via a Friedel-Crafts acylation reaction, leading back to furan and a suitable propionylating agent, such as propionyl chloride or propionic anhydride (B1165640). This two-step approach, involving acylation followed by nitration, represents the most direct and classical synthetic route.

Classical Synthetic Routes to Furan-2-yl Ketones and Nitrofuran Systems

The classical synthesis of this compound primarily relies on a two-step sequence: the acylation of furan to form 1-(furan-2-yl)propan-1-one, followed by the regioselective nitration of this intermediate.

Friedel-Crafts Acylation and Related Approaches for Furan-2-yl Ketones

The introduction of an acyl group at the 2-position of the furan ring is typically achieved through Friedel-Crafts acylation. However, the furan ring is sensitive to the strong Lewis acids, such as aluminum chloride (AlCl₃), that are traditionally used in Friedel-Crafts reactions, often leading to polymerization and low yields. nih.gov To circumvent these issues, milder catalysts are often employed.

| Catalyst | Acylating Agent | Conditions | Yield | Notes |

| Boron trifluoride etherate (BF₃·OEt₂) | Propionic anhydride | - | High | A common and effective catalyst for the acylation of furan. |

| Zeolites (e.g., H-ZSM-5) | Propionic anhydride | Varies | Good | Offer advantages in terms of reusability and selectivity. nih.gov |

| Phosphoric acid | Propionic anhydride | High temperature | Moderate | Can be used as a catalyst, often requiring higher temperatures. |

The reaction of furan with propionic anhydride in the presence of a catalyst like boron trifluoride etherate provides 1-(furan-2-yl)propan-1-one in good yield. chemrxiv.org

Nitration Strategies for Furan Rings and Furan Derivatives

The nitration of the furan ring is a critical step and must be carefully controlled to achieve the desired 5-nitro substitution. The furan ring is highly susceptible to oxidation and polymerization under harsh nitrating conditions. Standard nitrating mixtures, such as concentrated nitric acid and sulfuric acid, are often too aggressive for furan and its derivatives. quimicaorganica.orglibretexts.orgyoutube.com

A milder and more effective method for the nitration of furans involves the use of acetyl nitrate (B79036) (CH₃COONO₂), which can be generated in situ from nitric acid and acetic anhydride. quimicaorganica.orgsemanticscholar.orgacs.org This reagent is less prone to causing oxidative degradation of the furan ring. The mechanism of nitration with acetyl nitrate is believed to proceed through an addition-elimination pathway. The electrophilic nitronium ion (NO₂⁺), generated from acetyl nitrate, attacks the furan ring, leading to a cationic intermediate. This intermediate can then undergo elimination of a proton to restore aromaticity and yield the nitro-substituted furan. For 2-acylfurans, the electron-withdrawing nature of the acyl group directs the incoming nitro group to the 5-position.

The nitration of furfural (B47365), a related compound, is known to be challenging due to the sensitivity of the aldehyde group. nih.gov This often necessitates the protection of the aldehyde as a diacetate before nitration, followed by deprotection. researchgate.netacs.org While 1-(furan-2-yl)propan-1-one does not have an aldehyde, the principle of using milder nitrating conditions remains crucial.

| Nitrating Agent | Substrate | Conditions | Product | Yield | Reference |

| Acetyl nitrate | Furan | Acetic anhydride | 2-Nitrofuran (B122572) | - | semanticscholar.orgacs.org |

| Nitric acid/Trifluoroacetic anhydride | Furan | - | 2-Nitrofuran | High | semanticscholar.org |

| Acetyl nitrate | 2-(β-D-ribofuranosyl)furan | Acetonitrile (B52724) | 5-nitro-2-(β-D-ribofuranosyl)furan | Quantitative | rsc.org |

Side-Chain Functionalization Methods for Propan-1-one Moiety

While the primary strategy involves building the molecule by acylating and then nitrating the furan ring, alternative approaches involving the functionalization of a pre-existing side chain could be considered. For instance, methods for the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones have been developed, leading to the formation of α,β-unsaturated ketones. mdpi.comnih.gov This suggests that the propan-1-one side chain is not entirely inert and can participate in further transformations. However, direct functionalization of the propan-1-one side chain, such as α-halogenation, after its introduction to the furan ring is less commonly reported as a primary synthetic route to the target molecule.

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers a range of more sophisticated and efficient methods that can be applied to the synthesis of this compound, often involving catalytic approaches.

Catalytic Approaches (e.g., Transition Metal Catalysis) in Synthesis

Transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including furans. acs.org Various transition metals, such as palladium, copper, and gold, have been shown to catalyze the formation of furan rings from a variety of acyclic precursors. acs.orgrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance.

While direct catalytic nitration of 2-propionylfuran using transition metals is not a widely established method, catalytic approaches can be employed in the synthesis of the 2-acylfuran precursor. For example, transition metal-catalyzed cross-coupling reactions can be used to introduce the propionyl group onto a pre-functionalized furan ring.

More recently, late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules. For instance, copper-catalyzed C-H functionalization has been used to modify 5-nitrofuran derivatives, introducing new functional groups at various positions. This approach could potentially be adapted for the synthesis of analogues of this compound.

Furthermore, the use of continuous flow technology for the synthesis of nitrofuran pharmaceuticals has been demonstrated. chemrxiv.orgnih.gov This approach offers significant advantages in terms of safety, reproducibility, and scalability, particularly for potentially hazardous reactions like nitration. The in-situ generation of acetyl nitrate in a continuous flow system allows for precise control over reaction conditions, minimizing the risks associated with handling this energetic reagent. chemrxiv.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways

The synthesis of nitrofuran compounds, including this compound, is increasingly guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. A key aspect of this approach is the use of bio-based starting materials. The precursor for many nitrofurans, furfural, is a platform chemical derived from renewable biomass sources like hemicellulose. researchgate.netresearchgate.net This positions the synthesis on a sustainable foundation from the outset.

Another core principle of green chemistry is the use of safer reagents and the avoidance of hazardous substances. Traditional nitration methods often employ harsh and dangerous reagents. chemistryviews.orguliege.be In contrast, green approaches focus on milder alternatives. Biocatalysis, for example, represents a significant advancement in green synthesis. While direct biocatalytic synthesis for this compound is not extensively documented, related processes highlight its potential. For instance, the asymmetric bioreduction of the parent compound, 1-(furan-2-yl)propan-1-one, to its corresponding alcohol has been successfully achieved using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net This enzymatic process operates under mild conditions, uses water as a solvent, and can achieve high conversion and enantiomeric excess, demonstrating an environmentally friendly method that could be adapted for nitrofuran derivatives. researchgate.net

The application of green chemistry principles to the synthesis of nitrofuran precursors is summarized in the table below.

| Green Chemistry Principle | Application in Nitrofuran Synthesis | Research Finding |

| Use of Renewable Feedstocks | The primary precursor, furfural, is derived from biobased hemicellulose. researchgate.netresearchgate.net | Furfural is recognized by the US Department of Energy as an industrially relevant biobased platform chemical. researchgate.net |

| Safer Solvents & Auxiliaries | Utilizing environmentally benign solvents in reactions and purification. | Biocatalytic reduction of furan derivatives has been demonstrated in aqueous media. researchgate.net |

| Catalysis | Employing biocatalysts or other efficient catalysts to reduce waste and energy consumption. | The use of Lactobacillus paracasei as a whole-cell biocatalyst for the reduction of 1-(furan-2-yl)propan-1-one achieves >99% conversion and >99% enantiomeric excess. researchgate.net |

| Inherently Safer Chemistry | Designing processes to minimize the potential for chemical accidents. | Flow chemistry methodologies are used to generate unstable nitrating agents like acetyl nitrate in-situ, avoiding the risks associated with their storage and handling. chemistryviews.orguliege.be |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a transformative technology for the synthesis of nitrofuran compounds, directly addressing the significant safety concerns associated with traditional batch nitration processes. uliege.benih.gov The nitration of the furan ring is notoriously challenging due to its sensitivity to the harsh conditions of typical nitrating agents, which can lead to low yields and poor reproducibility. researchgate.netchemistryviews.org Furthermore, the nitrating agent often used for this transformation, acetyl nitrate, is unstable and potentially explosive, making its large-scale handling hazardous. uliege.benih.gov

To overcome these challenges, researchers have developed robust continuous flow platforms for the nitration of furfural, the key intermediate for producing 5-nitrofurfural, which is a direct precursor to compounds like this compound. nih.gov These systems feature the in-situ generation of acetyl nitrate under controlled conditions, immediately followed by its reaction with the furfural substrate. researchgate.netchemistryviews.org This approach prevents the accumulation of the hazardous nitrating agent, significantly enhancing the safety of the process.

The key features of this continuous flow synthesis include:

Enhanced Safety: In-situ generation of acetyl nitrate eliminates the need to handle or store the explosive chemical. chemistryviews.org

High Reproducibility and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time leads to consistent results and high yields. For example, the synthesis of nitrofurantoin (B1679001), a related pharmaceutical, was achieved in under five minutes with a 94% isolated yield. chemistryviews.org

Automation: Integrated sensors and Process Analytical Technology (PAT) tools allow for a high degree of automation, enabling remote operation and ensuring process stability. chemistryviews.orgnih.gov

Scalability: The continuous nature of the process allows for straightforward scaling by extending the operation time, producing significant quantities of the product. uliege.be

| Feature | Description | Advantage |

| Reagent Generation | Acetyl nitrate is generated in-situ within the flow reactor. uliege.benih.gov | Mitigates explosion risk associated with storage and handling. chemistryviews.org |

| Reaction Time | The entire process, from starting material to final intermediate, can be completed in minutes. researchgate.net | High throughput and efficiency. chemistryviews.org |

| Process Control | Automated platform with integrated sensors for monitoring and control. chemistryviews.org | Ensures safety, reproducibility, and high purity. nih.gov |

| Productivity | The flow platform can achieve high daily productivity (e.g., 262 g/day of acetyl nitrate). uliege.be | Suitable for industrial-scale manufacturing. |

Optimization of Reaction Conditions and Yields for Academic Syntheses

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions and waste. For the synthesis of nitrofuran derivatives, this involves a systematic study of several key parameters. While specific optimization data for the direct synthesis of this compound is limited in public literature, the principles can be extrapolated from the well-documented synthesis of its precursor, 5-nitrofurfural, and other related reactions. uliege.beresearchgate.net

In a continuous flow system for nitration, the following parameters are typically optimized:

Temperature: Reaction temperature significantly influences the rate of reaction and the formation of byproducts. For the nitration of furfural, precise temperature control is essential to prevent degradation of the sensitive furan ring. researchgate.net

Residence Time: In a flow reactor, the residence time (determined by the reactor volume and flow rate) dictates how long the reactants are exposed to the reaction conditions. Optimizing this parameter ensures complete conversion without allowing for product degradation. researchgate.net

Stoichiometry: The molar ratio of reactants, particularly the nitrating agent to the substrate, is carefully controlled to achieve efficient nitration while minimizing side reactions like dinitration. rsc.org

The following table illustrates the general impact of varying key reaction parameters on the synthesis outcome, based on established chemical principles. researchgate.net

| Parameter | Effect of Variation | Optimization Goal |

| Temperature | Lower temperatures may slow the reaction; higher temperatures can cause degradation and byproduct formation. | Find the optimal temperature that maximizes reaction rate while minimizing degradation. |

| Flow Rate / Residence Time | A low flow rate (long residence time) may lead to over-reaction or degradation. A high flow rate (short residence time) can result in incomplete conversion. | Achieve complete conversion of the starting material with minimal byproduct formation. |

| Reagent Concentration | Higher concentrations can increase reaction rate but may also lead to poor selectivity or safety issues. | Use the minimum concentration required for an efficient and selective reaction. |

| Pressure | In gas-liquid reactions (e.g., hydrogenation), pressure affects gas solubility and reaction rate. | Ensure sufficient pressure for the reaction to proceed efficiently. |

Purification Techniques Relevant to Synthetic Research

Following the chemical synthesis, purification is a critical step to isolate the desired compound, this compound, from unreacted starting materials, reagents, and byproducts. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities. For nitrofuran derivatives, a combination of techniques is often employed.

Extractive Work-up: The initial purification step often involves an extractive work-up. The reaction mixture is typically diluted with an organic solvent and washed with various aqueous solutions to remove inorganic salts and water-soluble impurities. For instance, washing with a mild acid like a 5% citric acid solution, followed by a mild base like a 10% potassium carbonate solution, can effectively remove basic and acidic impurities, respectively. nih.gov

Chromatography: Column chromatography is a widely used and effective method for purifying organic compounds. For nitrofuran derivatives, silica (B1680970) gel is a common stationary phase. researchgate.net The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with silica gel. A solvent system (eluent) of appropriate polarity is then passed through the column, separating the components based on their differential adsorption to the silica. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical for successful recrystallization. For related nitrofuran compounds, solvents such as acetic acid, dioxane, or aqueous methanol (B129727) have been used. google.com

| Purification Technique | Principle of Separation | Typical Application for Nitrofuran Synthesis |

| Extractive Work-up | Differential solubility of compounds in immiscible liquid phases (e.g., organic and aqueous). | Removal of acids, bases, and inorganic salts from the crude reaction mixture. nih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). researchgate.net | Separation of the target compound from byproducts with similar solubility but different polarity. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of the solid product to obtain high-purity crystalline material. google.com |

Chemical Reactivity and Reaction Mechanisms of 1 5 Nitrofuran 2 Yl Propan 1 One

Reactivity of the Nitrofuran Heterocycle

The furan (B31954) ring in this compound is an electron-rich aromatic system, but its reactivity is heavily modified by the presence of a strongly deactivating nitro group at the C5 position and an acyl group at the C2 position.

Electrophilic and Nucleophilic Aromatic Substitution Potential

Electrophilic Aromatic Substitution: The furan ring is inherently more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack typically occurs preferentially at the C2 or C5 positions, as the cationic intermediate (sigma complex) formed is better stabilized by resonance, with three contributing structures. chemicalbook.comquora.com However, in 1-(5-Nitrofuran-2-yl)propan-1-one, both of these primary positions are already substituted.

Any further electrophilic substitution would have to occur at the C3 or C4 positions. The intermediates for attack at these positions are less stable, involving only two resonance structures. quora.com Furthermore, the attached substituents dominate the ring's reactivity. The propanoyl group and, more significantly, the nitro group are powerful electron-withdrawing groups, which strongly deactivate the furan ring towards electrophilic attack. mnstate.edu They decrease the electron density of the ring, making an attack by an electrophile (a positive species) much more difficult. Therefore, electrophilic aromatic substitution on this compound is generally unfavorable and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution: The potent electron-withdrawing effect of the nitro group makes the furan ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. This is particularly true for the nitro group itself, which can act as a leaving group when attacked by a nucleophile. Research on related 2-acyl-5-nitrofurans has shown that they can undergo substitution of the nitro group with various nucleophiles. rsc.org Interestingly, some nucleophiles, such as the anions of secondary nitroalkanes, can lead to a cine-substitution, where the incoming group attaches to the C3 position and the nitro group is still eliminated. rsc.org

Reduction Chemistry of the Nitro Group on the Furan Ring

The reduction of the nitro group is one of the most significant reactions for this class of compounds, often being a key step in their biological mechanism of action. nih.gov This transformation can be achieved through various chemical and biological methods, converting the nitro group into nitroso, hydroxylamino, and ultimately amino functionalities.

A wide array of chemical reagents can be employed for this reduction. The choice of reagent is critical for achieving chemoselectivity, i.e., reducing the nitro group without affecting the ketone on the side chain.

Common Reducing Agents for Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Metals in Acid | ||

| Fe / HCl or Sn / HCl | Acidic medium | Generally selective for the nitro group; the ketone is typically unaffected. mnstate.eduscispace.com |

| Zn / Acid | Acidic medium | Effective for nitro group reduction. masterorganicchemistry.com |

| Catalytic Hydrogenation | ||

| H₂, Pd/C or PtO₂ | Hydrogen gas, catalyst | Highly effective, but may also reduce the carbonyl group depending on conditions. masterorganicchemistry.comwikipedia.org |

| H₂, Raney Nickel | Hydrogen gas, catalyst | Effective for nitro group reduction. masterorganicchemistry.comwikipedia.org |

| Hydride Reagents | ||

| NaBH₄-FeCl₂ | THF solvent | A combination system that shows high chemoselectivity for reducing the nitro group in the presence of an ester, suggesting potential for ketone selectivity. d-nb.info |

| LiAlH₄ | Ether solvent | Generally too reactive and unselective for aromatic nitro groups, often leading to products like azo compounds. masterorganicchemistry.com |

| Other Reagents |

For this compound, selective reduction is crucial. Using reagents like tin(II) chloride or iron in hydrochloric acid would be expected to selectively reduce the nitro group to an amine, leaving the propan-1-one moiety intact. scispace.com Conversely, standard sodium borohydride (B1222165) (NaBH₄) would preferentially attack the ketone. scispace.com

Biologically, the nitro group is reduced by bacterial nitroreductase enzymes. This process forms highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives, which are believed to be responsible for the antimicrobial properties of nitrofurans by reacting with bacterial targets. nih.gov

Ring-Opening Reactions of the Furan Moiety (if chemically relevant)

While furan itself can undergo ring-opening reactions under certain conditions (e.g., oxidation or treatment with strong acids), the substituted furan ring in this compound is part of a relatively stable aromatic system. The strong deactivation by the nitro and acyl groups lends additional stability to the ring structure. Ring-opening reactions are not a common or facile pathway for this compound under typical synthetic conditions and would likely require harsh, oxidative, or specific enzymatic conditions.

Reactivity of the Carbonyl and Alkyl Moieties of the Propan-1-one Group

The propan-1-one side chain offers two main sites for chemical reactions: the electrophilic carbonyl carbon and the acidic α-hydrogens.

Nucleophilic Addition Reactions at the Ketone

The carbonyl group (C=O) is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophile. The rate of nucleophilic addition is enhanced by adjacent electron-withdrawing groups, which increase this positive character. masterorganicchemistry.com The 5-nitrofuran-2-yl group is strongly electron-withdrawing, thus making the carbonyl carbon of this compound particularly susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) with a base catalyst | Cyanohydrin |

| Organometallic reagents | Grignard reagents (R-MgBr), Organolithium reagents (R-Li) | Tertiary alcohol |

A key reaction is the reduction of the ketone to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for reducing ketones to alcohols. scispace.com In the case of 4-nitroacetophenone, a similar compound, NaBH₄ in ethanol (B145695) was shown to reduce the ketone group while leaving the nitro group untouched. scispace.com A similar outcome would be expected for this compound.

Alpha-Hydrogen Acidity and Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are significantly more acidic than typical alkane hydrogens. masterorganicchemistry.com This increased acidity is due to two factors: the inductive electron-withdrawing effect of the adjacent carbonyl group and, more importantly, the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.comyoutube.com When an α-hydrogen is removed by a base, the negative charge on the resulting carbanion is delocalized onto the electronegative oxygen atom. masterorganicchemistry.com

For this compound, the α-hydrogens are on the methylene (B1212753) (-CH₂-) group of the ethyl moiety.

pKa Values of α-Hydrogens

| Compound Type | Approximate pKa |

|---|---|

| Alkane | ~50 |

| Ketone (e.g., acetone) | ~19-20 |

| Aldehyde | ~17 |

Data sourced from general organic chemistry principles. youtube.comkhanacademy.org

Due to the relatively high pKa, a very strong base is required to completely convert the ketone into its enolate form. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as it is a strong, non-nucleophilic, and sterically hindered base. khanacademy.org Weaker bases, like sodium ethoxide, will only establish a small equilibrium concentration of the enolate. bham.ac.uk

Once formed, the enolate anion is a potent carbon nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with an alkyl halide (S_N2 reaction) to add an alkyl group to the α-carbon. masterorganicchemistry.com

Aldol (B89426) Addition: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone. masterorganicchemistry.com

These reactions provide a powerful synthetic route to elaborate the side chain of this compound, allowing for the synthesis of a wide range of derivatives.

Condensation and Polymerization Reactions

Condensation Reactions:

The propan-1-one moiety of this compound possesses α-hydrogens on the methylene group, which can be considered active methylene protons, although less acidic than in β-dicarbonyl compounds. This enables the compound to potentially participate in condensation reactions, such as the Knoevenagel condensation, with suitable aldehydes and ketones in the presence of a base. egyankosh.ac.in The reaction would involve the deprotonation of the methylene group to form a carbanion, which then acts as a nucleophile. egyankosh.ac.inmdpi.com

For instance, in a reaction analogous to the Knoevenagel condensation, this compound could react with an aldehyde (R-CHO) under basic conditions. The base would abstract a proton from the α-carbon of the propan-1-one chain, creating a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration would lead to the formation of an α,β-unsaturated ketone. Such reactions are versatile methods for creating new carbon-carbon bonds and synthesizing a variety of substituted organic molecules. researchgate.net The reactivity in these condensation reactions can be influenced by the choice of solvent and catalyst, with options ranging from traditional bases to ionic liquids and micellar catalysis. researchgate.netrsc.org

Polymerization Reactions:

While specific studies on the polymerization of this compound are not extensively documented, the potential for its inclusion in polymeric structures has been explored for related nitrofuran derivatives. A study has reported the synthesis of a polymeric nitrofuran derivative designed to exhibit prolonged antibacterial action. nih.gov This suggests that nitrofuran compounds can be functionalized and incorporated as monomers into polymer chains, potentially through reactions involving the furan ring or the side chain. The resulting polymers could serve as materials with sustained-release properties for various applications.

Photochemical and Electrochemical Reactivity of the Compound

Photochemical Reactivity:

The photochemical behavior of this compound is primarily governed by the 5-nitrofuran chromophore, which strongly absorbs UV radiation. acs.org For many nitrofuran antibiotics, direct photolysis is the predominant degradation pathway in aqueous environments. acs.orgnih.gov This process can be significantly faster than indirect photochemical degradation involving reactive oxygen species like singlet oxygen or hydroxyl radicals. nih.gov

Upon irradiation, nitrofurans can undergo complex photochemical transformations. One documented pathway for 2-nitrofuran (B122572) is its photorearrangement to 3-hydroxyiminofuran-2(3H)-one. rsc.org Furthermore, the photolysis of some nitrofuran antibiotics has been shown to produce nitrofuraldehyde as a major degradation product. nih.gov The photolysis of this intermediate can lead to the formation of nitric oxide (NO), which is subsequently oxidized to nitrous acid, potentially catalyzing further degradation of the parent compound in an autocatalytic manner. nih.gov

The quantum yield and rate of photolysis are key parameters in these reactions, and for some nitrofurans, photostationary states between syn and anti isomers can be established within minutes of exposure to light. nih.gov

Electrochemical Reactivity:

The electrochemical reactivity of this compound is centered on the reduction of the nitro group, a process that is fundamental to the biological activity of many nitroaromatic compounds. nih.gov The electrochemical reduction of nitrofurans is generally an irreversible process and is highly dependent on the electrode material and the solvent system. nih.govresearchgate.netrsc.org

At various electrodes (such as mercury, carbon, gold, and platinum), the nitro group (R-NO₂) can be reduced to a hydroxylamine (B1172632) derivative (R-NHOH). nih.govresearchgate.net In aqueous solutions at solid electrodes, this reduction often proceeds via a one-electron transfer to form a nitro radical anion (R-NO₂•⁻) as an intermediate. nih.govmdpi.com In some cases, particularly with the addition of an aprotic solvent, the reduction can occur in two distinct stages, with the initial formation of the nitro radical anion being a discrete step. nih.gov

The general mechanism for the electrochemical reduction of the nitro group in nitrofurans can be summarized as follows:

R-NO₂ + e⁻ ⇌ R-NO₂•⁻ (Formation of the nitro radical anion)

Further reduction steps, which are pH-dependent, lead to the formation of nitroso and ultimately hydroxylamine derivatives. researchgate.netmdpi.com

The reduction potential is a critical factor and has been used in quantitative structure-activity relationship (QSAR) studies to correlate with the biological activity of nitrofuran derivatives. nih.govacs.org

Mechanistic Investigations of Key Transformations

Kinetic Studies of Reaction Pathways

Kinetic data for the reactions of this compound are not widely available. However, kinetic studies on related nitrofuran compounds provide valuable insights. For the photochemical degradation of several nitrofuran antibiotics, direct photolysis half-lives have been determined to be in the range of a few hours under simulated sunlight, indicating a rapid transformation. nih.gov The initial rate constant for the degradation of nitrofurantoin (B1679001) in a photo-Fenton process has also been measured, demonstrating the feasibility of quantifying the kinetics of such reactions. tandfonline.com

In electrochemical studies, the kinetics are often discussed in terms of reduction potentials and the nature of the voltammetric waves (e.g., diffusion-controlled). rsc.org For some nitroaromatic compounds, the rate-limiting step in their enzymatic reduction has been identified, which can be analogous to certain electrochemical processes. nih.gov

Interactive Data Table: Photochemical and Degradation Kinetic Parameters of Related Nitrofurans

| Compound | Reaction Type | Rate Constant (k) | Half-life (t½) | Quantum Yield (Φ) | Reference |

| Furaltadone | Direct Photolysis | - | 0.44 h | - | nih.gov |

| Furazolidone (B1674277) | Direct Photolysis | - | 0.080 h | - | nih.gov |

| Nitrofurantoin | Direct Photolysis | - | 0.20 h | - | nih.gov |

| Nitrofurantoin | Photo-Fenton Degradation | 0.61 min⁻¹ | - | - | tandfonline.com |

Isotope Labeling Experiments for Mechanism Elucidation

Specific isotope labeling experiments to elucidate the reaction mechanisms of this compound have not been reported in the reviewed literature. However, stable isotope labeling is a powerful technique that has been applied to the study of nitrofuran metabolites. For instance, carbon-13 labeled derivatives of nitrofuran metabolites have been synthesized for use as internal standards in analytical methods. nih.gov This methodology could, in principle, be extended to study the reaction pathways of the parent compound. By selectively labeling atoms in the this compound molecule (e.g., on the furan ring, the nitro group, or the side chain), it would be possible to trace the fate of these atoms during chemical transformations, providing unambiguous evidence for proposed reaction mechanisms.

Intermediates Identification and Characterization

The identification of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation.

In Photochemical Reactions: For related nitrofuran antibiotics, nitrofuraldehyde has been identified as a major intermediate product of photodegradation. nih.gov This intermediate is itself photolabile.

In Electrochemical Reactions: The primary intermediate in the electrochemical reduction of nitrofurans is the nitro radical anion (R-NO₂•⁻) . nih.govmdpi.com This species is often transient but can be detected using techniques like cyclic voltammetry. Further reduction leads to nitroso (R-NO) and subsequently hydroxylamine (R-NHOH) derivatives, which are more stable and can be characterized. researchgate.net

The characterization of these intermediates often relies on a combination of spectroscopic (UV-Vis, NMR) and mass spectrometric techniques, coupled with electrochemical methods. nih.gov

Theoretical and Computational Chemistry Studies of 1 5 Nitrofuran 2 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(5-nitrofuran-2-yl)propan-1-one, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized over the furan (B31954) ring and the propan-1-one side chain, while the LUMO would likely be centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and kinetic stability |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Charge Distribution and Electrostatic Potential Surface Analysis

Analysis of the charge distribution and the molecular electrostatic potential (MEP) surface would reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the nitro group and the carbonyl group would be expected to have a high negative charge density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom attached to the nitro group would likely exhibit a positive electrostatic potential, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is crucial to its function. Conformational analysis of this compound would involve identifying the most stable conformations (energy minima) by rotating the single bonds, particularly between the furan ring and the propan-1-one moiety. This would provide insights into the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. These simulations would reveal how the molecule vibrates, rotates, and interacts with its environment, such as a solvent or a biological receptor. This information is critical for understanding its transport properties and potential biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, calculating the nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies would aid in its structural characterization.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | - | - |

| ¹³C NMR Chemical Shift (ppm) | - | - |

| Key IR Vibrational Frequencies (cm⁻¹) | - | - |

Note: This table is a template for data that would be generated from specific computational and experimental studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the step-by-step process of a chemical reaction, including the identification of transition states. For this compound, this could be applied to understand its synthesis, degradation, or potential metabolic pathways. For instance, modeling the reduction of the nitro group, a common metabolic fate for nitroaromatic compounds, would provide insights into its mechanism of action and potential toxicity.

Solvent Effects and Environmental Perturbations on Molecular Properties

The molecular properties of this compound, like other nitrofuran derivatives, are significantly influenced by their surrounding environment. The polarity of the solvent and other environmental factors such as pH and temperature can induce substantial changes in the electronic structure, stability, and reactivity of the molecule. These interactions are critical in various applications, from pharmaceutical formulations to environmental fate assessment. Computational chemistry provides powerful tools to investigate these effects at a molecular level.

The interaction between a solute molecule and solvent molecules can be broadly categorized into non-specific and specific interactions. Non-specific interactions are primarily electrostatic and include dipole-dipole interactions, which are particularly relevant for polar molecules like this compound in polar solvents. Specific interactions involve the formation of hydrogen bonds or other distinct chemical bonds between the solute and solvent.

Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the bulk solvent effect on molecular properties. These models treat the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in the presence of a solvent environment.

Solvent Effects on Molecular Stability and Conformation

The conformation of this compound can be affected by the solvent environment. While the nitrofuran ring itself is planar, the propan-1-one side chain has rotational freedom. The relative orientation of the carbonyl group and the nitrofuran ring can be influenced by the polarity of the solvent. In polar solvents, conformations with a larger dipole moment may be stabilized to a greater extent.

Studies on related nitrofuran compounds, such as nitrofurantoin (B1679001), have shown that solvent interactions play a crucial role in their crystalline structure and polymorphism. For instance, nitrofurantoin can crystallize as different polymorphs or solvates depending on the solvent used, which in turn affects its solubility and bioavailability. chemrxiv.orgresearchgate.net It is reasonable to infer that this compound would exhibit similar behavior, where different solvents could favor specific conformations and influence its solid-state properties.

Solvatochromism and Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.net This change is due to the differential solvation of the ground and excited electronic states of the molecule. For compounds with significant intramolecular charge transfer (ICT) character, such as many nitrofuran derivatives, this effect can be pronounced. The nitro group (-NO2) is a strong electron-withdrawing group, and the furan ring acts as a π-electron system, leading to a charge transfer from the furan ring to the nitro group upon electronic excitation.

Computational studies on similar molecules, like substituted 4-(nitrostyryl)phenolate dyes, have demonstrated that the absorption bands in the visible region of the spectrum are due to π-π* electronic transitions of an ICT nature. acs.org The position of these bands is highly sensitive to the solvent's ability to stabilize the more polar excited state.

For this compound, it is expected that increasing solvent polarity would lead to a stabilization of the excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift in the UV-Visible absorption spectrum. The extent of this shift can be correlated with solvent polarity parameters.

To illustrate this, a hypothetical solvatochromic shift for this compound based on data for analogous compounds is presented in the table below.

| Solvent | Dielectric Constant (ε) | λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | 310 |

| Dichloromethane | 8.93 | 325 |

| Acetone | 20.7 | 335 |

| Acetonitrile (B52724) | 37.5 | 340 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 350 |

| Water | 80.1 | 355 |

This table is illustrative and shows the expected trend for this compound based on the behavior of other solvatochromic nitrofuran derivatives.

Environmental Perturbations: pH and Temperature Effects

Environmental factors such as pH and temperature can significantly impact the stability and degradation of nitrofuran compounds. researchgate.net While this compound itself does not have readily ionizable groups, extreme pH conditions can catalyze its hydrolysis.

Studies on the hydrolytic degradation of nitrofurantoin have shown that it is pH-dependent, with the degradation being much slower in acidic solutions compared to neutral and alkaline solutions. researchgate.net The hydrolysis often involves the cleavage of bonds within the molecule, and the rate of this degradation is also temperature-dependent, following the Arrhenius equation. researchgate.net For each 10°C increase in temperature, the hydrolysis rate constant for nitrofurantoin was found to increase by a factor of 3.4 to 3.9, depending on the pH. researchgate.net

It is plausible that this compound would also undergo hydrolysis, particularly at the ketone functional group, and that the rate of this degradation would be accelerated by higher temperatures and alkaline pH conditions.

The following table summarizes the expected effects of environmental perturbations on the stability of this compound, based on findings for related nitrofurans.

| Perturbation | Effect | Research Findings on Analogous Compounds |

| pH | Increased degradation rate at neutral and alkaline pH. | Hydrolytic degradation of nitrofurantoin is significantly faster at pH 7 and 9 compared to pH 4. researchgate.net |

| Temperature | Increased degradation rate with increasing temperature. | The rate of nitrofurantoin hydrolysis increases with temperature, with activation energies around 100-111 kJ mol⁻¹. researchgate.net |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds, providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental formula, a critical first step in structural elucidation. researchgate.net For nitrofuran analysis, HRMS is often coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), a technique that separates the analyte from a complex matrix before it enters the mass spectrometer. nih.gov

This combined approach (UHPLC-HRMS) offers exceptional selectivity and sensitivity. nih.gov The mass resolving power, often set at 70,000 FWHM or higher, ensures that the measured mass is sufficiently distinct to confirm the elemental composition against theoretical values. nih.gov Beyond determining the parent mass, HRMS can be operated in tandem mode (MS/MS) to induce fragmentation of the precursor ion. The resulting product ions create a fragmentation pattern that serves as a structural fingerprint, further confirming the molecule's identity. nih.govnih.gov This method is validated according to rigorous standards, such as those outlined by the European Commission Decision 2002/657/EC, for various matrices. nih.gov

Table 1: Predicted HRMS Data for 1-(5-Nitrofuran-2-yl)propan-1-one This interactive table provides the theoretical high-resolution mass data for the specified compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₄ |

| Theoretical Monoisotopic Mass | 169.0375 u |

| Adduct ([M+H]⁺) | 170.0448 u |

| Adduct ([M+Na]⁺) | 192.0267 u |

| Adduct ([M-H]⁻) | 168.0297 u |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR forms the foundation of structural analysis.

¹H NMR: Proton NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin splitting. For this compound, one would expect to see signals for the two furan (B31954) ring protons, and a characteristic triplet and quartet for the ethyl group of the propanoyl moiety. The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the carbonyl function.

¹³C NMR: Carbon NMR reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected, corresponding to the furan ring carbons, the carbonyl carbon, and the two carbons of the ethyl group.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique can provide direct information about the electronic environment of the nitrogen atoms in the nitro group. sci-hub.se

It is crucial to note that some 5-nitrofuranyl derivatives can exhibit reactivity with certain deuterated solvents, such as methanol-d₄, which can lead to the formation of artifacts and result in complex, misleading spectra. chemrxiv.org Therefore, an inert solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically preferred.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table shows the estimated chemical shifts for the primary atoms in the compound's structure.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ketone Carbonyl | C=O | - | ~188-192 |

| Furan C-H | H3/H4 | ~7.4-7.8 (d) | ~115-125 |

| Furan Quaternary | C2/C5 | - | ~150-160 |

| Methylene (B1212753) | -CH₂- | ~3.0-3.2 (q) | ~30-35 |

| Methyl | -CH₃ | ~1.1-1.3 (t) | ~8-12 |

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would clearly show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the propanoyl group, confirming their connectivity. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). Crucially, it would show correlations from the furan protons to the carbonyl carbon, and from the methylene protons to the carbonyl carbon and a furan ring carbon, thus locking the propanoyl side chain to the nitrofuran ring. beilstein-journals.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. While the subject molecule is not chiral, NOESY can be used to analyze preferred conformations in solution.

Solid-State NMR (ssNMR) is a vital technique for characterizing materials in their solid form, providing insights that are inaccessible by solution-state NMR. sci-hub.se By using techniques like Magic Angle Spinning (MAS), ssNMR can provide high-resolution spectra of both crystalline and amorphous powders. sci-hub.se This is particularly important for identifying and distinguishing between different polymorphic forms of a compound, as variations in crystal packing lead to detectable differences in the NMR spectra. Furthermore, ssNMR can be used to study the compound in its final formulation, providing information on drug-excipient interactions. sci-hub.se

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman, are rapid and effective for identifying the functional groups present in a molecule. orientjchem.org Each functional group absorbs light at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

For this compound, the key expected vibrational bands include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are expected, typically in the regions of 1560-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. orientjchem.org

Carbonyl Group (C=O): A strong, sharp absorption corresponding to the ketone C=O stretch would appear in the region of 1700-1670 cm⁻¹.

Furan Ring: Vibrations associated with C=C and C-O stretching within the aromatic ring would be observed.

Aliphatic C-H: Stretching and bending vibrations from the methyl and methylene groups of the propanoyl chain would be present in their characteristic regions.

Table 3: Principal IR and Raman Vibrational Frequencies for Key Functional Groups This interactive table lists the typical frequency ranges for the main functional groups in the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 | Strong |

| Ketone (C=O) | Stretch | 1700 - 1670 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration

When a compound can be grown as a suitable single crystal, X-ray Crystallography (also known as Single-Crystal X-ray Diffraction or SC-XRD) offers the most definitive structural proof. mdpi.com This technique provides a precise three-dimensional map of the electron density in the crystal, from which the exact positions of all atoms can be determined.

The resulting data includes highly accurate bond lengths, bond angles, and torsional angles. mdpi.com This information confirms the molecular connectivity and conformation in the solid state. For chiral molecules, X-ray crystallography can determine the absolute configuration, which is a critical piece of information. Although this compound is achiral, crystallographic data would provide invaluable insight into its solid-state packing and any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern its physical properties like melting point and solubility. mdpi.com

Chromatographic Techniques for Separation, Purity, and Quantitation in Research Settings

In the synthesis and analysis of this compound, chromatographic techniques are indispensable for isolating the compound from reaction mixtures, assessing its purity, and performing quantitative measurements. The choice of technique depends on the specific analytical goal, the properties of the compound, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and quantitation in synthetic research. nih.gov A reversed-phase (RP-HPLC) method is typically the first choice for a molecule of this polarity.

Method development involves the systematic optimization of several parameters to achieve a desired separation, characterized by good resolution between the analyte and any impurities, symmetrical peak shapes, and a short analysis time. ijcpa.in For this compound, a C18 column is a common starting point for the stationary phase, owing to its versatility in separating a wide range of organic molecules. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is adjusted to control the retention time of the analyte. nih.govekb.eg The detector wavelength is selected based on the compound's UV-Vis absorbance spectrum to maximize sensitivity; the nitrofuran chromophore allows for strong absorbance, often in the UV region. ekb.eghumanjournals.com

Below is a table outlining typical parameters for the development of an RP-HPLC method for this compound.

Table 1: Illustrative HPLC Method Development Parameters for this compound

| Parameter | Initial Condition | Optimization Goal |

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | Achieve optimal retention and selectivity. |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) | Adjust ratio for ideal retention time (e.g., 3-10 min). |

| pH Modifier | 0.1% Formic Acid or Phosphoric Acid | Improve peak shape and control ionization state. |

| Flow Rate | 1.0 mL/min | Balance analysis time with column pressure and efficiency. |

| Column Temperature | 30 °C | Maintain consistent retention times and improve peak symmetry. |

| Detection | UV Detector at λmax (e.g., 300-370 nm) | Maximize signal-to-noise ratio for the analyte. ekb.eg |

| Injection Volume | 10 µL | Ensure reproducibility without overloading the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for analytes that are volatile and thermally stable. Given that this compound is a relatively non-volatile compound, direct analysis by GC-MS is challenging.

To make the compound amenable to GC analysis, a chemical derivatization step is typically required. This process converts the analyte into a more volatile and thermally stable derivative. For a ketone like this compound, derivatization could involve reaction with a silylating agent to target any potential active hydrogens or other functional groups that might hinder volatilization. The resulting derivative can then be readily analyzed by GC-MS, allowing for separation from other volatile components and providing a mass spectrum that can confirm the identity of the derivatized analyte. Quantitation can be performed using the molecular ion or a characteristic fragment ion. nih.gov

The general workflow for such an analysis is outlined in the following table.

Table 2: General GC-MS Analysis Workflow for a Derivatized Analyte

| Step | Description | Key Considerations |

| 1. Sample Preparation | The sample containing this compound is dissolved in a suitable aprotic solvent. | Ensure the sample is dry and free of interfering species. |

| 2. Derivatization | A derivatizing agent (e.g., a silylating agent) is added, and the mixture is heated to drive the reaction to completion. | Choice of reagent depends on the functional groups present. Reaction conditions must be optimized. |

| 3. GC Injection | A small volume of the derivatized sample is injected into the GC, where it is vaporized. | The injection port temperature must be high enough to vaporize the derivative without causing degradation. |

| 4. GC Separation | The volatile derivative travels through a capillary column, separating from other compounds based on boiling point and polarity. | The temperature program of the GC oven is critical for achieving good separation. |

| 5. MS Detection | As components elute from the column, they enter the mass spectrometer, are ionized, and detected. | The mass spectrum provides structural information and serves as a highly specific identifier. |

| 6. Data Analysis | The retention time and mass spectrum are used for identification, and the peak area is used for quantitation. nih.gov | A calibration curve is typically generated using standards of the derivatized analyte. |

Chiral Chromatography for Enantiomeric Purity (if applicable)

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. encyclopedia.pub This technique is critical in pharmaceutical research when a compound is chiral, as enantiomers can have different biological activities. libretexts.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org

The compound this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups), nor does it exhibit other forms of stereoisomerism like atropisomerism. Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, chiral chromatography is not applicable for the analysis of its enantiomeric purity.

Spectroscopic Techniques for Quantitative Analysis in Synthetic Batches

For the routine quantitative analysis of synthetic batches of this compound, spectroscopic techniques offer rapid and reliable alternatives to chromatography. These methods are often non-destructive and require minimal sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds, including nitrofuran derivatives. researchgate.netnih.gov Unlike chromatography, which relies on comparison to a reference standard of the same compound, ¹H-qNMR can determine purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration and purity. nih.gov The signal intensity in NMR is directly proportional to the number of nuclei generating that signal, making it an inherently quantitative technique. nih.govox.ac.uk

For this compound, a well-resolved proton signal, for instance, one of the furan protons or the methylene protons adjacent to the ketone, would be selected for integration. The key to accurate qNMR is the careful optimization of experimental parameters to ensure uniform signal excitation and complete relaxation between scans. frontiersin.org

Table 3: Key Parameters for Quantitative ¹H-NMR (qNMR) Analysis

| Parameter | Requirement for Accurate Quantitation | Rationale |

| Internal Standard | High purity, chemically stable, with signals that do not overlap with the analyte. | Provides a reference for calculating the analyte's concentration and purity. ox.ac.uk |

| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of both analyte and standard. | Ensures complete magnetization recovery for all relevant nuclei, making signal integrals directly proportional to molar concentration. |

| Pulse Angle | A calibrated 90° pulse. | Maximizes the signal for a single scan, contributing to better signal-to-noise. |

| Signal Selection | A sharp, baseline-resolved signal from the analyte and the standard. | Avoids integration errors from overlapping peaks. frontiersin.org |

| Signal-to-Noise (S/N) | Sufficiently high (e.g., >150:1) for precise integration. | Reduces uncertainty in the integral value, improving accuracy and precision. |

| Processing | Careful phasing and baseline correction. | Manual adjustments are often necessary to ensure accurate integration of the selected signals. ox.ac.uk |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. ijraset.com The nitrofuran ring system in this compound acts as a strong chromophore, making the compound well-suited for this technique. humanjournals.com

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several solutions of the pure compound at known concentrations. ijrar.org The absorbance of a new synthetic batch, prepared at a concentration within the linear range of the curve, can then be measured, and its concentration determined by interpolation.

Table 4: Parameters for Quantitative Analysis by UV-Vis Spectroscopy

| Parameter | Typical Setting/Procedure | Rationale |

| Solvent | A UV-transparent solvent in which the analyte is stable and soluble (e.g., Methanol, Acetonitrile). | The solvent should not absorb at the analytical wavelength. ijrar.org |

| Wavelength (λmax) | Wavelength of maximum absorbance. | Provides the highest sensitivity and adherence to the Beer-Lambert Law. humanjournals.com |

| Calibration Curve | Prepare at least five standard solutions of known concentrations. | Establishes the linear relationship between absorbance and concentration. |

| Linearity | Assessed by the correlation coefficient (R²) of the calibration curve. | An R² value > 0.999 is typically desired to demonstrate a strong linear relationship. |

| Sample Preparation | Accurately weigh the synthetic batch and dissolve to a known volume to fall within the calibration range. | Ensures the measured absorbance is within the linear range of the method. |

| Measurement | Use matched quartz cuvettes and a solvent blank. | Minimizes variability from the instrument and solvent. |

Role of 1 5 Nitrofuran 2 Yl Propan 1 One in Chemical Synthesis and Materials Science Research

Precursor and Building Block in Organic Synthesis

The combination of a ketone functional group, an electron-deficient aromatic system, and a reducible nitro group makes 1-(5-nitrofuran-2-yl)propan-1-one a versatile starting material and building block in organic synthesis.

Intermediate for Other Nitrofuran-Containing Compounds

The chemical architecture of this compound allows for its use as an intermediate in the synthesis of a variety of other nitrofuran derivatives. The reactivity of the ketone and the nitro group are central to its role as a precursor.

Modification of the Ketone Group: The carbonyl group of the propanone side chain is a key site for chemical transformations. For instance, it can undergo condensation reactions with hydrazine (B178648) derivatives to form hydrazones, a common structural motif in biologically active compounds. This is analogous to the synthesis of 5-nitrofuran-2-yl hydrazones from 5-nitro-2-furfural. nih.gov Furthermore, reduction of the ketone would yield a secondary alcohol, 1-(5-nitrofuran-2-yl)propan-1-ol, introducing a hydroxyl group that can be used for subsequent reactions such as esterification or etherification. The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is also activated for reactions such as aldol (B89426) condensations, enabling the formation of larger carbon skeletons, like the chalcone-like structures seen in related nitrofuran syntheses. scribd.com

Transformation of the Nitro Group: The nitro group is a strong electron-withdrawing group that activates the furan (B31954) ring, but it can also be chemically transformed. uni-rostock.de Catalytic reduction of the nitro group can convert it to an amino group, yielding 1-(5-aminofuran-2-yl)propan-1-one. mdpi.com This transformation is significant as it changes the electronic properties of the furan ring from electron-deficient to electron-rich and provides a nucleophilic amine for further functionalization, such as amide or sulfonamide formation. This dual reactivity allows for the generation of a diverse library of compounds from a single precursor.

A search for related compounds reveals the existence of 3-amino-1-(5-nitrofuran-2-yl)propan-1-one, indicating that the propane (B168953) chain itself can be functionalized, further expanding the synthetic possibilities. chemsrc.com

Synthon for Complex Organic Molecules

In retrosynthetic analysis, a synthon is a conceptual unit representing a potential synthetic operation. google.com this compound can be viewed as a versatile synthon for constructing more complex molecular architectures.

The furan ring itself is a highly flexible building block. scribd.com It can act as a 1,4-diene in Diels-Alder reactions to form oxabicyclic systems, or it can undergo ring-opening under hydrolytic conditions to yield 1,4-dicarbonyl compounds. scribd.com The presence of the nitro group significantly influences this reactivity. The strong electron-withdrawing nature of the nitro group activates the furan ring towards nucleophilic aromatic substitution, a reaction pathway that is less common for unsubstituted furans. This activating effect is analogous to how a nitro group facilitates nucleophilic substitution in other aromatic systems, making the compound a useful synthon for attaching nucleophiles to the furan core. nih.gov

Therefore, this compound serves as a multifunctional synthon, offering several strategic disconnections for synthetic planning:

The ketone moiety provides access to carbon-carbon bond formation via its enolate or reactions at the carbonyl carbon.

The nitrofuran ring acts as a platform that can either participate in cycloadditions or undergo substitution reactions.

The entire molecule can be used to introduce the nitrofuranyl-propanone fragment into a larger target structure.

Potential for Incorporation into Novel Chemical Materials

The unique structural features of this compound suggest its potential as a building block for advanced materials, particularly in polymer chemistry and the design of self-assembling systems.

Design of Furan-Based Monomers for Polymer Chemistry

Furan-based monomers, often derived from renewable biomass sources, are of great interest for creating sustainable polymers with high-performance properties. nih.govfrontiersin.org The furan ring provides rigidity and thermal stability to polymer chains, similar to the more traditional benzene (B151609) ring. thieme-connect.com

This compound can be envisioned as a precursor to various difunctional monomers necessary for step-growth polymerization. Through targeted chemical modifications, it could be converted into monomers for polyesters, polyamides, or other polymer classes.

Table 1: Potential Furan-Based Monomers Derived from this compound

| Precursor Modification | Resulting Monomer Structure | Potential Polymer Class |

| 1. Reduction of ketone to alcohol.2. Reduction of nitro group to amine. | 1-(5-aminofuran-2-yl)propan-1-ol | Polyamides, Polyesters (if reacted with a diacid chloride or dianhydride) |

| 1. Reduction of nitro group to amine.2. Hydrolysis of furan ring. | Diamino-dicarbonyl compound | Polyamides |

| 1. Reduction of ketone to alcohol.2. Oxidation of furan C-H to carboxylic acid. | Hydroxy-acid furan derivative | Polyesters |

The synthesis of such monomers would involve standard organic transformations. For example, reduction of both the ketone and nitro group would produce an amino-alcohol, a versatile AB-type monomer. This monomer could self-condense or be copolymerized with other monomers to create functional polyamides or polyesters, where the furan unit is regularly incorporated into the polymer backbone. The development of such synthetic pathways could lead to new bio-based materials with tailored properties. nih.gov

Self-Assembly of Compounds with Nitrofuran Moieties

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound contains several features that could drive self-assembly. Studies on the crystal structure of related nitrofuran compounds, such as nitrofurantoin (B1679001), reveal the importance of specific intermolecular forces. nih.govacs.org

Key interactions that could facilitate the self-assembly of this compound include:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, its ketone and nitro group oxygens are effective hydrogen bond acceptors. In the presence of co-formers (other molecules with donor groups), it could form highly ordered co-crystals. acs.orgnih.gov

π–π Stacking: The electron-deficient nitrofuran ring can participate in π–π stacking interactions with other aromatic systems. These interactions are a significant force in the crystal packing of many aromatic and heteroaromatic compounds. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro group and the carbonyl group. These dipoles can align to create ordered arrangements in the solid state or in solution.

These non-covalent interactions can lead to the formation of supramolecular structures like one-dimensional stacks or two-dimensional sheets. The ability to form such ordered assemblies is crucial for applications in materials science, including the development of sensors for other nitroaromatic compounds or the creation of crystalline materials with specific electronic or optical properties. nih.govpermegear.com

Exploration as a Ligand or Pre-ligand in Catalysis Research

The search for novel ligands is a driving force in the advancement of organometallic chemistry and catalysis. A good ligand can control the reactivity, selectivity, and stability of a metal catalyst. This compound possesses multiple potential donor atoms, making it an intriguing candidate for investigation as a ligand.

The potential coordination sites include:

The oxygen atom of the furan ring.

The oxygen atom of the carbonyl group.

The two oxygen atoms of the nitro group.

The ability of nitro-containing heterocyclic compounds to act as ligands for transition metals has been established. acs.orgmdpi.com The nitro group can coordinate to a metal center through one or both of its oxygen atoms. nih.gov The furan oxygen and carbonyl oxygen can also act as donor sites. This multivalency means that this compound could function as a bidentate or even tridentate chelating ligand, binding to a metal center through a combination of these donor atoms. For example, it could form a stable five- or six-membered chelate ring by coordinating through the furan oxygen and the carbonyl oxygen.

The electronic properties of the ligand, heavily influenced by the nitro group, would in turn affect the properties of the metal center. This could be exploited to tune the catalytic activity for specific reactions. Palladium-catalyzed reactions involving furan derivatives have shown that the furan ring can interact directly with the metal center. nih.gov The development of catalysts based on nitrofuran ligands like this compound could open new avenues in catalysis, potentially offering unique selectivity profiles due to the specific steric and electronic environment provided by the ligand.

Investigation of Photophysical Properties and Applications in Chemical Systems

The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their application in various chemical systems, including photosensitizers, optical probes, and components in light-emitting devices. For this compound, a detailed investigation into its photophysical behavior is crucial to unlocking its potential in these areas.

Research into the photophysical characteristics of structurally similar nitrofuran derivatives, such as Nitrofurantoin, offers valuable insights. For instance, Nitrofurantoin is known to exhibit weak fluorescence emission. researchgate.net The photochemistry of such molecules is often dictated by the presence of the nitro group, which can influence excited state dynamics and lead to photodegradation pathways. researchgate.net It is plausible that this compound also possesses intrinsic luminescent properties, which could be modulated by the propanone side chain.

The investigation into the photophysical properties of this compound would involve determining its absorption and emission spectra, quantum yields, and excited-state lifetimes in various solvents. Such studies would elucidate the nature of its electronic transitions and the deactivation pathways of its excited states. The presence of the furan ring, a known component in organic molecules with interesting optical properties, further suggests that this compound could be a building block for more complex photoactive materials. For example, furan-containing oligomers have been shown to have excellent optical and electronic characteristics for applications like organic lasers. nih.gov

While specific data for this compound is not extensively available, the table below summarizes the kind of photophysical data that would be essential for its characterization, drawing parallels with known furan derivatives.

Table 1: Key Photophysical Parameters for Characterization

| Parameter | Description | Potential Significance |

|---|---|---|

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a particular wavelength. | Indicates the efficiency of light harvesting for potential applications in photosensitization or light-activated reactions. |

| Maximum Absorption Wavelength (λmax) | The wavelength at which the compound shows the strongest absorbance. | Defines the part of the electromagnetic spectrum the molecule interacts with, crucial for designing optical devices. |